An In-depth Technical Guide to Methyldiphenylphosphine
An In-depth Technical Guide to Methyldiphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methyldiphenylphosphine (PMePh₂), a versatile organophosphorus compound. It details its chemical and physical properties, safety information, synthesis protocols, and significant applications in catalysis and organic synthesis, making it a valuable resource for professionals in chemistry and drug development.
Core Properties and Identifiers
Methyldiphenylphosphine is a colorless to pale yellow, viscous liquid widely used as a ligand in coordination chemistry and as a reagent in organic synthesis.[1][2][3] Its structural, physical, and safety data are summarized below.
| Identifier | Value | Reference |
| CAS Number | 1486-28-8 | [2][4][5] |
| Molecular Formula | C₁₃H₁₃P | [2][4] |
| Linear Formula | (C₆H₅)₂PCH₃ | [5][6] |
| Molecular Weight | 200.22 g/mol | [1][4] |
| EC Number | 216-065-5 | [2][6] |
| PubChem CID | 73879 | [1][2] |
| Beilstein Reference | 743075 | [2][6] |
| Property | Value | Reference |
| Appearance | Colorless to pale yellow, viscous liquid | [1][2] |
| Boiling Point | 284 °C (557 K) | [2] |
| 120-122 °C @ 1.5 mmHg | [6][7] | |
| 186 °C @ 50 mmHg | [3] | |
| Density | 1.076 - 1.0779 g/mL @ 25 °C | [2][6][7] |
| Refractive Index | n20/D 1.625 | [6][7] |
| Flash Point | >110 °C (>230 °F) | [8][9] |
| Chemical Stability | Air sensitive. Should be stored under an inert atmosphere (e.g., nitrogen). | [8][10] |
Safety and Handling
Methyldiphenylphosphine is classified as harmful and an irritant. Proper personal protective equipment (PPE), including gloves and safety goggles, should be used when handling this chemical.[7][8][10] Work should be conducted in a well-ventilated area or a fume hood.[10]
| Category | Code | Description | Reference |
| Pictogram | GHS07 | Exclamation Mark | [1][2] |
| Signal Word | Warning | [1][2] | |
| Hazard Statements | H302 | Harmful if swallowed. | [1][2] |
| H315 | Causes skin irritation. | [1][2] | |
| H319 | Causes serious eye irritation. | [1][2] | |
| H335 | May cause respiratory irritation. | [1][2] | |
| Precautionary Statements | P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338 | Avoid breathing vapors, wash skin thoroughly after handling, wear protective equipment, follow specific first aid measures. | [2][8] |
Experimental Protocols and Synthesis
The most common method for synthesizing methyldiphenylphosphine is through the reaction of a methyl Grignard reagent with chlorodiphenylphosphine (B86185).[2][11][12]
This protocol is based on procedures described in the literature.[11][12]
Objective: To synthesize methyldiphenylphosphine from chlorodiphenylphosphine and a methyl Grignard reagent.
Materials:
-
Chlorodiphenylphosphine (ClPPh₂)
-
Methylmagnesium iodide (CH₃MgI) or Methylmagnesium bromide (CH₃MgBr) in diethyl ether
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Distilled water
-
Nitrogen (N₂) gas for inert atmosphere
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer
-
Schlenk line or similar apparatus for inert atmosphere techniques
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a dropping funnel, a condenser with a nitrogen inlet, and a magnetic stir bar. Purge the entire system with dry nitrogen gas.
-
Reaction: Dissolve chlorodiphenylphosphine in anhydrous diethyl ether in the flask and cool the solution to -35 °C using a suitable cooling bath.
-
Addition of Grignard Reagent: Add the methylmagnesium iodide solution dropwise from the dropping funnel to the stirred chlorodiphenylphosphine solution while maintaining the temperature at -35 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir overnight, gradually warming to room temperature.
-
Workup:
-
Filter the reaction mixture under an inert atmosphere to remove the magnesium halide salts.
-
Transfer the filtrate to a separatory funnel and wash it three times with distilled water to remove any remaining salts and impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the resulting crude product by vacuum distillation to obtain methyldiphenylphosphine as a colorless liquid.[11]
Caption: Workflow for the synthesis of methyldiphenylphosphine.
Applications in Research and Development
Methyldiphenylphosphine's utility stems from its electronic and steric properties, which make it an effective ligand for transition metals. It serves as a crucial component in catalysts for a wide array of chemical transformations.
Methyldiphenylphosphine is a ligand of choice for numerous palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules.[3][12][13] These reactions include:
-
Suzuki-Miyaura Coupling
-
Heck Reaction
-
Buchwald-Hartwig Amination
-
Sonogashira Coupling
-
Negishi Coupling
-
Stille Coupling
In these catalytic cycles, the phosphine (B1218219) ligand coordinates to the metal center (e.g., Palladium), influencing its reactivity and stabilizing the active catalytic species through steps like oxidative addition and reductive elimination.
References
- 1. Methyldiphenylphosphine | C13H13P | CID 73879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyldiphenylphosphine - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. 99%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 7. Methyldiphenylphosphine 99 1486-28-8 [sigmaaldrich.com]
- 8. fishersci.nl [fishersci.nl]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. METHYLDIPHENYLPHOSPHINE synthesis - chemicalbook [chemicalbook.com]
- 12. Buy Methyldiphenylphosphine | 1486-28-8 [smolecule.com]
- 13. abdn.ac.uk [abdn.ac.uk]
